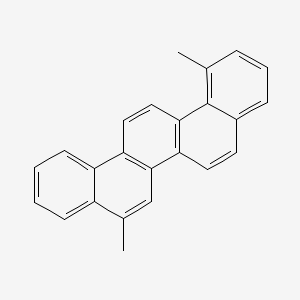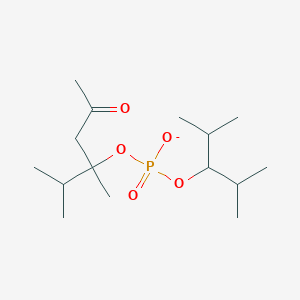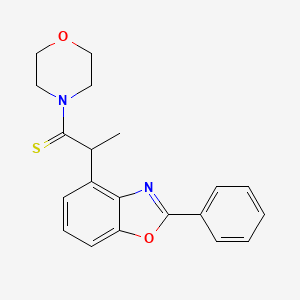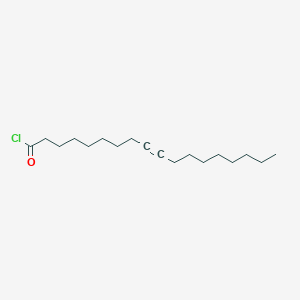![molecular formula C19H20O3 B14598358 2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one CAS No. 61076-53-7](/img/structure/B14598358.png)
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a benzyloxy and a methoxy group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by methylation of the phenol derivative using methyl iodide and a base.
Cyclopentanone Formation: The cyclopentanone ring can be formed through a series of reactions, including aldol condensation and subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium benzyloxide can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylic ketones or aldehydes.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The cyclopentanone ring may also play a role in the compound’s overall bioactivity by affecting its conformation and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Benzyloxy)-5-methylphenyl]cyclopentan-1-one
- 2-[2-(Benzyloxy)-5-hydroxyphenyl]cyclopentan-1-one
- 2-[2-(Benzyloxy)-5-ethoxyphenyl]cyclopentan-1-one
Uniqueness
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
61076-53-7 |
|---|---|
Formule moléculaire |
C19H20O3 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-(5-methoxy-2-phenylmethoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O3/c1-21-15-10-11-19(22-13-14-6-3-2-4-7-14)17(12-15)16-8-5-9-18(16)20/h2-4,6-7,10-12,16H,5,8-9,13H2,1H3 |
Clé InChI |
JFAMPEBKUXNDMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)



![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)






